molecular formula C17H18N2O B14052395 (S)-2-amino-1-(indolin-1-yl)-3-phenylpropan-1-one CAS No. 1217747-48-2

(S)-2-amino-1-(indolin-1-yl)-3-phenylpropan-1-one

Cat. No.: B14052395
CAS No.: 1217747-48-2
M. Wt: 266.34 g/mol
InChI Key: QWLOINPBYOQXJQ-HNNXBMFYSA-N
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Description

(S)-2-amino-1-(indolin-1-yl)-3-phenylpropan-1-one is a chiral compound that features an indoline moiety, an amino group, and a phenylpropanone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-amino-1-(indolin-1-yl)-3-phenylpropan-1-one typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

(S)-2-amino-1-(indolin-1-yl)-3-phenylpropan-1-one undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Nucleophilic and electrophilic substitution reactions can modify the indoline and phenylpropanone moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with modified functional groups.

Scientific Research Applications

(S)-2-amino-1-(indolin-1-yl)-3-phenylpropan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of (S)-2-amino-1-(indolin-1-yl)-3-phenylpropan-1-one involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-2-amino-1-(indolin-1-yl)-3-phenylpropan-1-one is unique due to its specific chiral configuration and the combination of functional groups, which contribute to its distinct chemical and biological properties.

Properties

CAS No.

1217747-48-2

Molecular Formula

C17H18N2O

Molecular Weight

266.34 g/mol

IUPAC Name

(2S)-2-amino-1-(2,3-dihydroindol-1-yl)-3-phenylpropan-1-one

InChI

InChI=1S/C17H18N2O/c18-15(12-13-6-2-1-3-7-13)17(20)19-11-10-14-8-4-5-9-16(14)19/h1-9,15H,10-12,18H2/t15-/m0/s1

InChI Key

QWLOINPBYOQXJQ-HNNXBMFYSA-N

Isomeric SMILES

C1CN(C2=CC=CC=C21)C(=O)[C@H](CC3=CC=CC=C3)N

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)C(CC3=CC=CC=C3)N

Origin of Product

United States

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